trans methyl 4-((Isopropylamino)methyl)cyclohexanecarboxylate
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Overview
Description
Trans methyl 4-((Isopropylamino)methyl)cyclohexanecarboxylate is an organic compound with the molecular formula C12H23NO2 It is a derivative of cyclohexanecarboxylate, featuring an isopropylamino group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans methyl 4-((Isopropylamino)methyl)cyclohexanecarboxylate typically involves the reaction of trans-4-methylcyclohexanecarboxylic acid with isopropylamine and methanol. The reaction is catalyzed by an acid or base, and the conditions are optimized to favor the formation of the trans isomer. The process involves:
Reagents: Trans-4-methylcyclohexanecarboxylic acid, isopropylamine, methanol.
Catalysts: Acid or base catalysts.
Conditions: Controlled temperature and pH to ensure the desired isomer is produced.
Industrial Production Methods
For industrial-scale production, the process is scaled up with considerations for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the yield and purity of the product. The reaction conditions are carefully monitored to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Trans methyl 4-((Isopropylamino)methyl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The isopropylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Trans methyl 4-((Isopropylamino)methyl)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of trans methyl 4-((Isopropylamino)methyl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The isopropylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Trans-4-methylcyclohexanecarboxylic acid: A precursor in the synthesis of trans methyl 4-((Isopropylamino)methyl)cyclohexanecarboxylate.
Trans-4-(aminomethyl)cyclohexanecarboxylic acid: Another derivative with similar structural features.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H23NO2 |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
methyl 4-[(propan-2-ylamino)methyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H23NO2/c1-9(2)13-8-10-4-6-11(7-5-10)12(14)15-3/h9-11,13H,4-8H2,1-3H3 |
InChI Key |
FKOPLHGIWODXOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1CCC(CC1)C(=O)OC |
Origin of Product |
United States |
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